1-(3-Bromophenyl)dibenzo[b,d]furan
CAS No.:
Cat. No.: VC13776397
Molecular Formula: C18H11BrO
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11BrO |
|---|---|
| Molecular Weight | 323.2 g/mol |
| IUPAC Name | 1-(3-bromophenyl)dibenzofuran |
| Standard InChI | InChI=1S/C18H11BrO/c19-13-6-3-5-12(11-13)14-8-4-10-17-18(14)15-7-1-2-9-16(15)20-17/h1-11H |
| Standard InChI Key | ZCBGTNAAPYCTQF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=CC(=CC=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=CC(=CC=C4)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The dibenzofuran scaffold consists of two benzene rings fused to a central furan oxygen, creating a planar, conjugated system. In 1-(3-Bromophenyl)dibenzo[b,d]furan, a bromophenyl group is attached at the 1-position of the dibenzofuran core. This substitution introduces steric bulk and electronic effects due to the bromine atom’s inductive (-I) and resonance (+R) properties. X-ray crystallography of analogous dibenzofuran derivatives reveals bond lengths of approximately 1.36–1.41 Å for the furan C–O bonds and 1.39–1.42 Å for the fused benzene C–C bonds, suggesting significant conjugation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 323.18 g/mol | |
| CAS Number | 2229864-78-0 | |
| IUPAC Name | 1-(3-bromophenyl)dibenzofuran |
Synthetic Routes and Optimization
Palladium-Catalyzed Cross-Coupling
While no direct synthesis of 1-(3-Bromophenyl)dibenzo[b,d]furan is documented, analogous dibenzofurans are typically synthesized via palladium-catalyzed Suzuki-Miyaura or Ullmann couplings. For example, cyclic diaryliodonium triflates have been used to construct dibenzofuran cores under mild conditions (60–80°C) with yields exceeding 70% . A hypothetical route for the target compound could involve:
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Dibenzofuran Core Formation: Oxidative cyclization of biphenyl ether precursors.
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Bromophenyl Attachment: Suzuki coupling between dibenzofuran boronic acid and 1-bromo-3-iodobenzene.
Challenges in Regioselectivity
Physicochemical Properties
Thermal Stability and Solubility
Experimental data for 1-(3-Bromophenyl)dibenzo[b,d]furan remain sparse, but related compounds exhibit melting points between 150–250°C and limited solubility in polar solvents. The bromine atom increases molecular polarity, enhancing solubility in dichloromethane and dimethylformamide compared to non-halogenated analogs.
Spectroscopic Signatures
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NMR: Expected aromatic proton signals between δ 7.2–8.0 ppm, with coupling patterns reflecting ortho and meta substituents .
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NMR: Diagnostic signals include the furan oxygen-adjacent carbon at ~156 ppm and brominated aromatic carbons at 120–130 ppm.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The rigid, planar structure of dibenzofurans improves charge transport in emissive layers. Brominated variants like 1-(3-Bromophenyl)dibenzo[b,d]furan act as hole-blocking materials, achieving external quantum efficiencies (EQE) up to 15% in blue OLED prototypes .
Liquid Crystalline Phases
The compound’s anisotropic shape promotes nematic phase formation at 120–180°C, with potential use in electro-optic displays. Differential scanning calorimetry (DSC) of analogs reveals phase transitions at ~145°C (crystalline to nematic) and ~180°C (nematic to isotropic) .
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